

# Cenicriviroc in Nonalcoholic Steatohepatitis: A Comparative Analysis of Placebo-Controlled Trial Designs

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## Compound of Interest

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Cenicriviroc (CVC), a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), has been investigated as a therapeutic agent for nonalcoholic steatohepatitis (NASH) with liver fibrosis. This guide provides a comparative analysis of the design and outcomes of major placebo-controlled trials of Cenicriviroc and other leading NASH drug candidates, offering insights for researchers and drug development professionals.

## Comparative Efficacy in Phase 2b and 3 Trials

Cenicriviroc's clinical development for NASH was primarily anchored by two key studies: the Phase 2b CENTAUR trial and the Phase 3 AURORA trial. While the initial Phase 2b results showed promise in reducing fibrosis, the subsequent Phase 3 study did not meet its primary endpoint, leading to the termination of its development for this indication.<sup>[1]</sup>

In the CENTAUR study, after one year of treatment, a significantly greater proportion of patients receiving CVC (20%) achieved at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo (10%).<sup>[2]</sup> However, the primary endpoint, a two-point improvement in the NAFLD Activity Score (NAS) with no worsening of fibrosis, was not met.<sup>[2]</sup><sup>[3]</sup> The final analysis of the CENTAUR study at year two corroborated the antifibrotic effects observed at year one.<sup>[4]</sup>

Conversely, the larger AURORA Phase 3 trial failed to demonstrate the efficacy of CVC. At the 12-month analysis, the primary endpoint of fibrosis improvement by at least one stage without worsening of steatohepatitis was achieved by 22.3% of patients on CVC, a rate similar to the 25.5% observed in the placebo group.<sup>[5]</sup>

For comparison, other agents in late-stage development for NASH have shown varying results. Obeticholic acid (OCA), a farnesoid X receptor (FXR) agonist, demonstrated a significant improvement in liver fibrosis in the Phase 3 REGENERATE trial. At 18 months, 22.4% of patients on the 25 mg dose of OCA achieved at least a one-stage improvement in fibrosis with no worsening of NASH, compared to 9.6% of patients on placebo.<sup>[6]</sup> Elafibranor, a peroxisome proliferator-activated receptor (PPAR) alpha/delta agonist, did not meet its primary endpoint of NASH resolution without worsening of fibrosis in the Phase 3 RESOLVE-IT trial.<sup>[7]</sup>

Table 1: Comparison of Primary Efficacy Endpoints in Key NASH Clinical Trials

Trial (Drug)	Phase	Primary Endpoint	Treatment Arm (n)	Placebo Arm (n)	p-value
CENTAUR (Cenicriviroc)	2b	≥2-point improvement in NAS and no worsening of fibrosis (Year 1)	16% (145)	19% (144)	0.52[2][8]
CENTAUR (Cenicriviroc)	2b	≥1-stage improvement in fibrosis and no worsening of steatohepatitis (Year 1 Secondary Endpoint)	20% (145)	10% (144)	0.02[2][8]
AURORA (Cenicriviroc)	3	≥1-stage improvement in fibrosis and no worsening of steatohepatitis (Month 12)	22.3%	25.5%	0.21[5]
REGENERAT E (Obeticholic Acid)	3	≥1-stage improvement in fibrosis with no worsening of NASH (Month 18)	22.4% (25 mg)	9.6%	<0.0001[6]
RESOLVE-IT (Elafibranor)	3	NASH resolution without worsening of	19.2%	14.7%	Not statistically significant

fibrosis  
(Interim  
Analysis)

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## Experimental Protocols and Trial Design

The design of placebo-controlled trials for NASH therapies requires careful consideration of patient population, endpoints, and duration. The methodologies of the CENTAUR, AURORA, REGENERATE, and RESOLVE-IT trials are summarized below.

### Cenicriviroc Trial Protocols

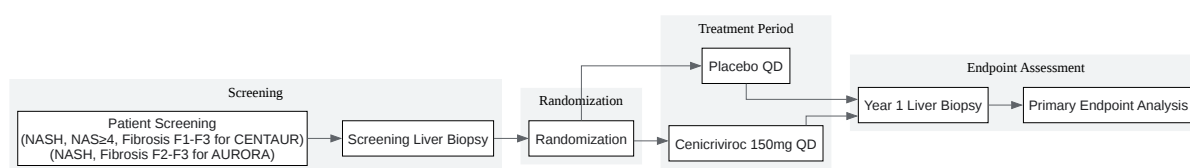
CENTAUR (Phase 2b): This was a randomized, double-blind, placebo-controlled, multinational study.[\[3\]](#)

- Patient Population: 289 adults with biopsy-confirmed NASH, a NAFLD Activity Score (NAS) of  $\geq 4$ , and liver fibrosis stages 1-3.[\[3\]](#)[\[8\]](#)
- Treatment Arms: Patients were randomized to receive Cenicriviroc 150 mg once daily or a placebo.[\[2\]](#)[\[8\]](#) The randomization was 2:1:1 for CVC for 2 years, placebo for 1 year followed by CVC for 1 year, and placebo for 2 years.[\[2\]](#)
- Primary Endpoint: Improvement in NAS by at least 2 points without worsening of fibrosis at year 1.[\[3\]](#)[\[8\]](#)
- Key Secondary Endpoints: Resolution of steatohepatitis with no worsening of fibrosis, and improvement in fibrosis by at least one stage with no worsening of steatohepatitis.[\[2\]](#)[\[8\]](#) Liver biopsies were performed at screening, year 1, and year 2.[\[9\]](#)

AURORA (Phase 3): This was a global, multicenter, randomized, double-blind, placebo-controlled study.[\[5\]](#)[\[10\]](#)

- Patient Population: Approximately 2000 adults (aged 18-75) with biopsy-confirmed NASH and stage F2 or F3 fibrosis.[\[10\]](#)[\[11\]](#)
- Treatment Arms: Patients were randomized 2:1 to receive Cenicriviroc 150 mg or placebo once daily.[\[10\]](#)[\[11\]](#)

- Primary Endpoint (Part 1): The proportion of subjects with at least a one-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12.[5][10][11]
- Primary Endpoint (Part 2): Time to first occurrence of adjudicated events including death, progression to cirrhosis, liver transplant, MELD score  $\geq 15$ , ascites, or hospitalization due to liver decompensation.[10][11]



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*General workflow for Cenicriviroc placebo-controlled trials.*

## Alternative Agent Trial Protocols

REGENERATE (Obeticholic Acid - Phase 3): A multicenter, randomized, double-blind, placebo-controlled study.[12]

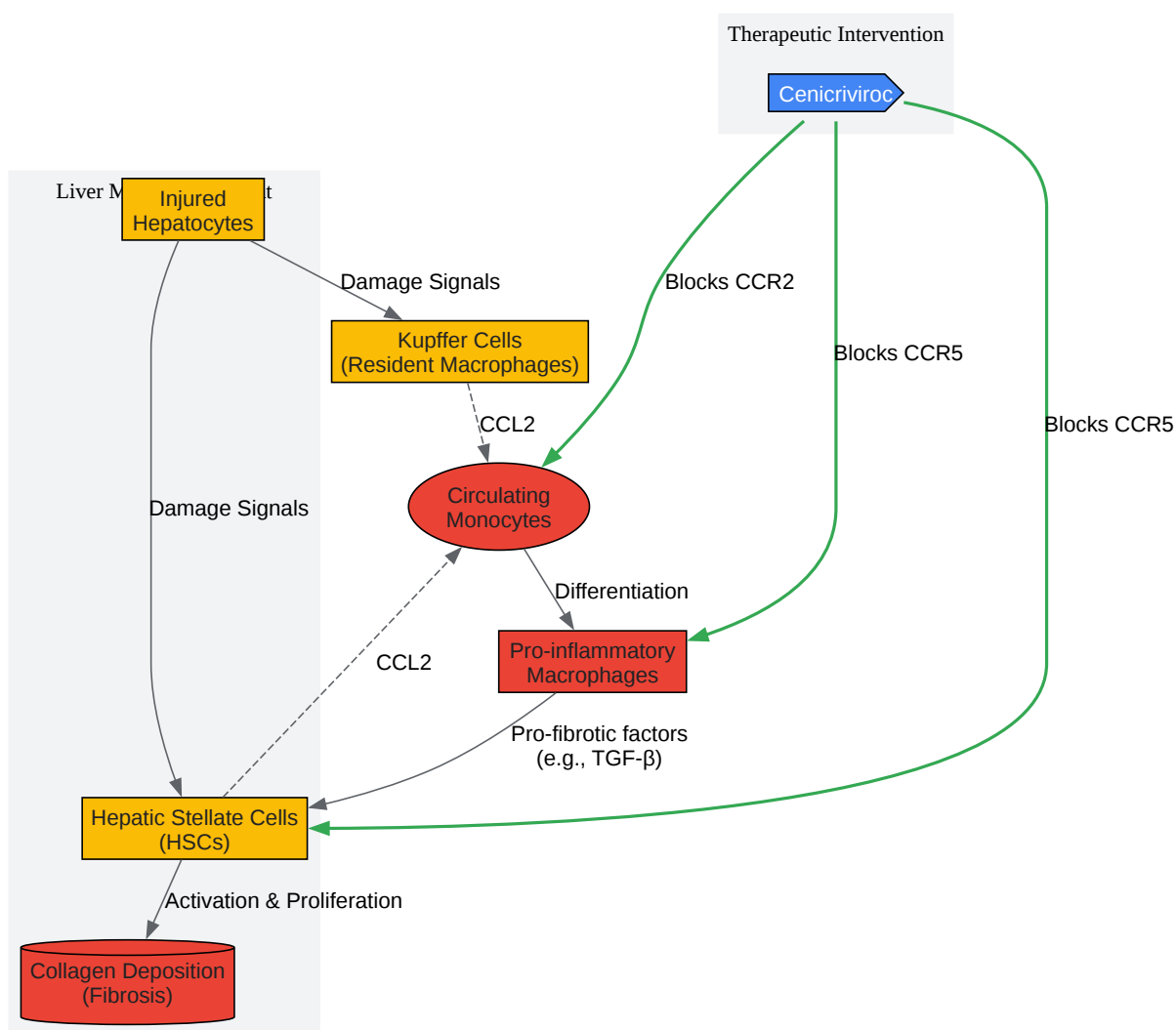
- Patient Population: Patients with biopsy-confirmed NASH and fibrosis stage F2 or F3.[12]
- Treatment Arms: Patients were randomized 1:1:1 to receive placebo, OCA 10 mg, or OCA 25 mg daily.[12]
- Primary Endpoint: A composite of either at least a one-stage improvement in liver fibrosis with no worsening of NASH, or NASH resolution with no worsening of liver fibrosis at an 18-month interim analysis.[12]

RESOLVE-IT (Elafibranor - Phase 3): A multicenter, randomized, double-blind, placebo-controlled study.[13]

- Patient Population: Patients with NASH and fibrosis.
- Treatment Arms: Patients were randomized to receive elafibranor 120 mg or placebo once daily.[\[10\]](#)
- Primary Endpoint: NASH resolution without worsening of fibrosis at a 72-week interim analysis.

## Cenicriviroc's Mechanism of Action: Targeting Inflammatory Pathways

Cenicriviroc is an oral, dual antagonist of the CCR2 and CCR5 chemokine receptors. These receptors play a crucial role in the inflammatory cascade that drives the progression of liver fibrosis in NASH.[\[14\]](#) CCR2 is primarily involved in the recruitment of monocytes to the liver, which then differentiate into pro-inflammatory macrophages.[\[15\]](#)[\[16\]](#)[\[17\]](#) CCR5 is expressed on various immune cells, including T-cells and macrophages, as well as on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[\[16\]](#)[\[18\]](#) By blocking both receptors, CVC was hypothesized to exert both anti-inflammatory and anti-fibrotic effects.



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*Mechanism of action of Cenicriviroc in NASH.*

## Conclusion

The journey of Cenicriviroc in NASH clinical trials highlights the complexities of developing effective treatments for this multifactorial disease. While the dual CCR2/CCR5 antagonism showed a plausible anti-fibrotic mechanism and encouraging early-phase results, the lack of efficacy in the pivotal Phase 3 AURORA trial underscores the challenges of translating preclinical and Phase 2 findings to Phase 3 success. The comparative analysis with other agents like Obeticholic acid and Elafibranor provides a broader context of the current landscape of NASH drug development, emphasizing the need for robust trial designs, validated endpoints, and a deeper understanding of the underlying pathophysiology to bring effective therapies to patients.

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